

Chemical and Physical Properties

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Compound Focus: Drofenine

CAS No.: 1679-76-1

Cat. No.: S526629

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The table below summarizes the core chemical and physical property data for **Drofenine** hydrochloride.

Property	Details
CAS Number	548-66-3 [1] [2]
Molecular Formula	C ₂₀ H ₃₂ ClNO ₂ [1] [2]
Molecular Weight	353.93 g/mol [1] [2]
Synonyms	Hexahydroadiphenine hydrochloride; Cycloadiphenine hydrochloride; Trasentinh [1] [2] [3]
Melting Point	145-147 °C [1]
Appearance	White to off-white solid [1] [3]
Solubility	Soluble in DMSO (e.g., 71 mg/mL), and water (e.g., ≥ 33.3 mg/mL) [4] [3]. Slightly soluble in acetonitrile, chloroform [1].
Storage	Recommended storage at 2-8°C or -20°C, sealed and away from moisture [1] [3] [5].

Biological Activity and Mechanism

Drofenine hydrochloride is characterized as a **potent competitive inhibitor of Butyrylcholinesterase (BChE)**, with a reported K_i value of 3 μM [3] [5]. It also exhibits **anticholinergic properties**, meaning it can block the neurotransmitter acetylcholine in the central and peripheral nervous systems [4].

Experimental Data and Protocols

For researchers planning to use **Drofenine** hydrochloride in biological experiments, the following data on solubility and formulation is critical.

In Vitro Stock Solution Preparation

The table below lists common solvents and concentrations for preparing stock solutions [3] [5].

Solvent	Stock Concentration	Preparation Notes
DMSO	71 mg/mL (200.6 mM)	Hygroscopic; use fresh DMSO. Solution clarity and solubility may vary by batch [4] [3].
DMSO (for cell-based assays)	15 mg/mL (42.38 mM)	Sonication is recommended to aid dissolution [5].
Water/PBS	≥ 33.3 mg/mL (94.09 mM)	Filter sterilization (0.22 μm) is recommended before use [3].

In Vivo Dosing Formulation

An example protocol for preparing a solution for animal studies is as follows [3]:

- **Formula:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
- **Procedure:** Add solvents sequentially, ensuring the solution is clear before adding the next component.

- Add 100 μL of DMSO stock solution (25.0 mg/mL) to 400 μL of PEG300 and mix evenly.
- Add 50 μL of Tween-80 and mix evenly.
- Add 450 μL of Saline to adjust the volume to 1 mL.
- **Final Concentration:** This yields a clear solution with a concentration of ≥ 2.5 mg/mL.

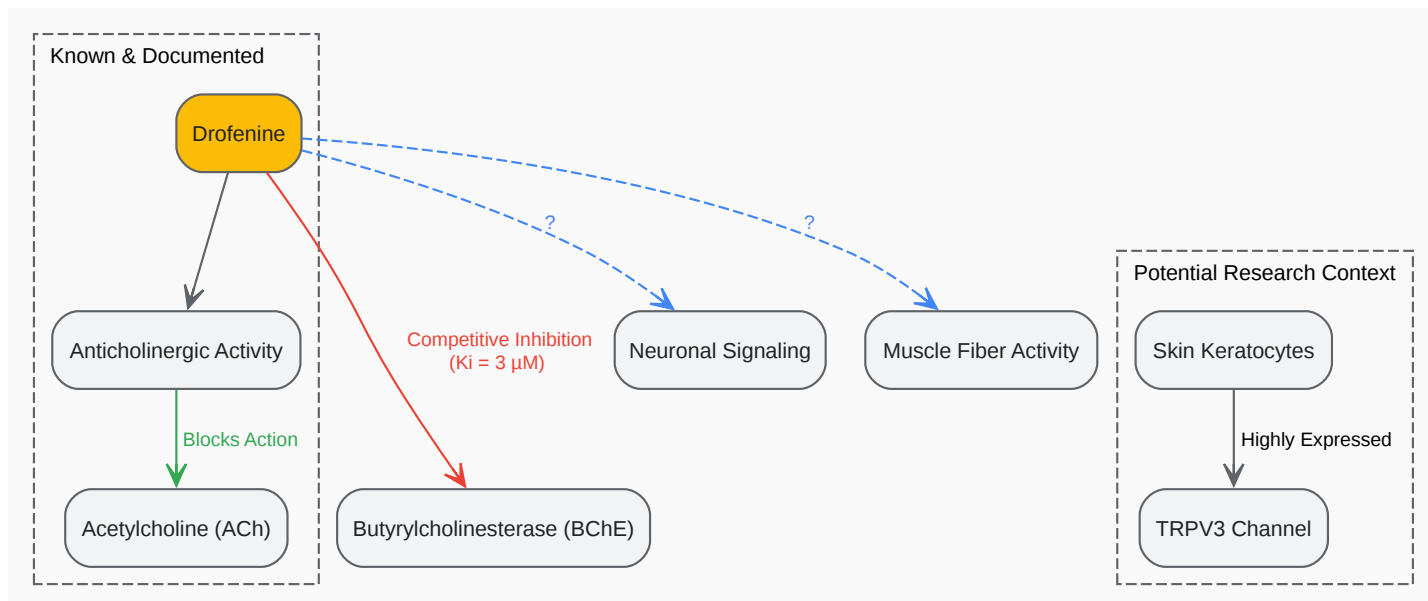
Analytical Methods

For researchers analyzing the compound, one published reverse-phase (RP) HPLC method is available [2]:

- **Column:** Newcrom R1 (a special reverse-phase column with low silanol activity).
- **Mobile Phase:** Acetonitrile (MeCN), water, and phosphoric acid.
- **MS-Compatible Modification:** Replace phosphoric acid with formic acid.
- **Scalability:** The method is scalable and can be adapted for UPLC using 3 μm particle columns or for preparative separation to isolate impurities.

Research Context and Potential

While its primary documented mechanism is BChE inhibition, the anticholinergic property of **Drofenine** hydrochloride suggests potential research applications in modulating nerve and muscle fiber activity [4]. The following diagram illustrates its known and potential mechanisms and research contexts.



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Diagram illustrating the documented mechanism of **Drofenine** hydrochloride and potential research contexts. The link to TRPV3 is based on its known expression, not a confirmed interaction with **Drofenine**.

It is worth noting that while channels like **TRPV3** (highlighted in the diagram) are important therapeutic targets in dermatology and pruritus research [6] [7], the search results do not establish a direct link between **Drofenine** hydrochloride and the modulation of TRPV3 or other ion channels.

Key Considerations for Researchers

- **Controlled Substance:** One supplier notes that **Drofenine** hydrochloride is a controlled substance in certain territories, which may affect procurement [3].
- **Toxicity Data:** An acute toxicity study reports an LD50 of 65.6 mg/kg (intravenous) in mice [1].
- **Batch-Specific Solubility:** Always verify the solubility data for your specific batch of the compound, as this can vary [4] [3].

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To cite this document: Smolecule. [Chemical and Physical Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526629#what-is-drofenine-hydrochloride>]

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